molecular formula C14H12N2O7S B1599067 Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate CAS No. 84100-72-1

Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B1599067
CAS No.: 84100-72-1
M. Wt: 352.32 g/mol
InChI Key: OTBMPEMZTDBNAF-UHFFFAOYSA-N
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Description

. It is widely used in biological and medical research for measuring cell viability and proliferation. The compound is reduced by living cells to form a purple formazan product, which is quantifiable.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate involves the reaction of anthracene-9,10-dione with chlorosulfonic acid followed by ammonium hydroxide treatment. The reaction conditions typically require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route described above. The process involves the use of reactors capable of handling high temperatures and pressures, as well as equipment for precise pH control and efficient mixing to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

  • Reduction: The compound is reduced by living cells to form a purple formazan product.

  • Oxidation: The compound can be oxidized under certain conditions to form different oxidation products.

  • Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Reduction: Living cells, typically in a biological assay.

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

  • Formazan Product: The primary product formed during reduction by living cells.

  • Oxidation Products: Various oxidized forms depending on the specific oxidizing agent used.

  • Substitution Products: Different substituted derivatives based on the reagents used.

Scientific Research Applications

Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate is extensively used in scientific research, particularly in the fields of:

  • Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

  • Biology: Employed in cell viability and proliferation assays.

  • Medicine: Utilized in medical research to study cell metabolism and viability.

  • Industry: Applied in the development of pharmaceuticals and biotechnological products.

Mechanism of Action

The compound exerts its effects through the reduction by living cells, which converts it into a purple formazan product. The molecular targets and pathways involved include cellular enzymes that facilitate the reduction process, such as mitochondrial dehydrogenases.

Comparison with Similar Compounds

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Another tetrazolium salt used in cell viability assays.

  • XTT (2,3-Bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, used in cell proliferation studies.

  • WST-1 (4-[3-(4-Iodophenyl)-2-(4-nitrophenyl)-2H-1-benzothiazol-6-yl]-2,6-diphenyl-1H-tetrazolium): Another tetrazolium salt used in cell viability assays.

Uniqueness: Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate is unique in its ability to form a purple formazan product upon reduction by living cells, which is easily quantifiable and provides a reliable measure of cell viability and proliferation.

Properties

IUPAC Name

azanium;4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO7S.H3N/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16;/h1-4,18-19H,15H2,(H,20,21,22);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBMPEMZTDBNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)[O-])O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232989
Record name Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate
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Molecular Weight

352.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84100-72-1
Record name 2-Anthracenesulfonic acid, 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-, ammonium salt (1:1)
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Record name Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate
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Record name Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate
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Record name Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate
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Record name Nuclear Fast Red Ammonium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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